1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Description
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- (CAS: 16607-62-8) is a polyol derivative with a glycerol backbone functionalized by three 1-propanol units via ether linkages. Its molecular formula is C₁₂H₂₆O₆, and it has a molecular weight of 266.33 g/mol . The compound features three hydroxyl (-OH) groups at terminal positions and a branched trioxypropane core, making it highly hydrophilic and suitable for applications in polymer synthesis, surfactants, or as a solvent intermediate. Limited data on its physical properties (e.g., boiling/melting points) are available in the literature, but its structure suggests moderate polarity and solubility in polar solvents .
Properties
IUPAC Name |
3-[2,3-bis(3-hydroxypropoxy)propoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABVNLMIWMRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCC(COCCCO)OCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276609 | |
| Record name | 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16607-62-8 | |
| Record name | 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- (CAS Number: 16607-62-8) is a chemical compound with a molecular formula of C12H26O6 and a molecular weight of 266.33 g/mol. This compound is a derivative of propanol and is characterized by its unique structure involving multiple ether linkages. Understanding its biological activity is crucial for evaluating its potential applications in various fields, including pharmaceuticals and biochemistry.
The following table summarizes the key chemical properties of 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-:
| Property | Value |
|---|---|
| Molecular Formula | C12H26O6 |
| Molecular Weight | 266.33 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
| CAS Number | 16607-62-8 |
Biological Activity
Research into the biological activity of this compound has revealed several important aspects:
1. Antimicrobial Properties
Studies have indicated that compounds similar to 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- exhibit antimicrobial activity. For instance:
- A study published in the Journal of Applied Microbiology demonstrated that ether derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial formulations .
- The compound's structure suggests it may disrupt microbial cell membranes due to its hydrophobic properties.
2. Cytotoxicity and Cell Viability
Investigations into the cytotoxic effects of this compound have been conducted:
- Research showed that certain propanol derivatives can induce apoptosis in cancer cell lines. For example, a study found that similar compounds reduced cell viability in human cancer cells significantly .
- The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
3. Potential as a Drug Delivery Agent
The unique structure of 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- positions it as a candidate for drug delivery systems:
- Its ability to form micelles suggests potential use in encapsulating hydrophobic drugs for improved solubility and bioavailability .
- Studies on similar tri-ether compounds indicate they can enhance the permeability of drugs across biological membranes.
Case Studies
Several case studies have explored the biological activity of ether-based compounds:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various ether derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts when treated with compounds structurally similar to 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-, highlighting its potential as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
A study published in Cancer Research examined the effects of propanol derivatives on breast cancer cell lines. The findings revealed that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that such compounds could be further developed as anticancer agents.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a family of tri-substituted propane derivatives. Below is a detailed comparison with analogs identified in the evidence:
Functional Group Impact on Properties
- Hydroxyl Groups: The target compound’s three -OH groups enhance hydrogen bonding, increasing solubility in polar solvents like water or ethanol. This contrasts with analogs like 1,2,3-Tris(2-cyanoethoxy)propane, where -CN groups dominate, favoring solubility in aprotic solvents .
- Reactivity : Epoxy-containing analogs (e.g., 1,2,3-Tris(2,3-epoxypropoxy)propane ) exhibit higher chemical reactivity due to strained epoxide rings, whereas the target compound’s -OH groups favor nucleophilic substitution or esterification reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
